molecular formula C21H30O B14092369 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol

2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol

Cat. No.: B14092369
M. Wt: 298.5 g/mol
InChI Key: SLHNPDOXSIPPRE-CFBAGHHKSA-N
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Description

2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol, also known as o-farnesylphenol, is an organic compound with the molecular formula C21H30O. This compound is characterized by a phenol group attached to a farnesyl chain, which is a type of polyprenyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol typically involves the coupling of a farnesyl group with a phenol group. One common method involves the use of a Grignard reagent, where the farnesyl bromide reacts with phenol in the presence of a catalyst such as lithium copper chloride (Li2CuCl4). The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic coupling reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, while the farnesyl chain can interact with lipid membranes. These interactions can influence cellular signaling pathways, enzyme activities, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phenol group and a farnesyl chain. This unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

IUPAC Name

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phenol

InChI

InChI=1S/C21H30O/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-20-13-5-6-14-21(20)22/h5-6,9,11,13-15,22H,7-8,10,12,16H2,1-4H3/b18-11+,19-15+

InChI Key

SLHNPDOXSIPPRE-CFBAGHHKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C

Origin of Product

United States

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